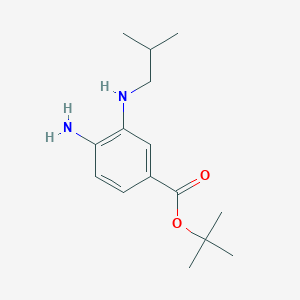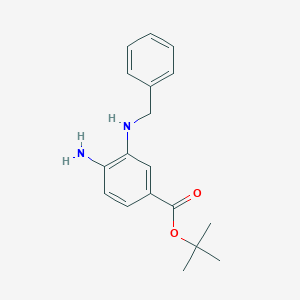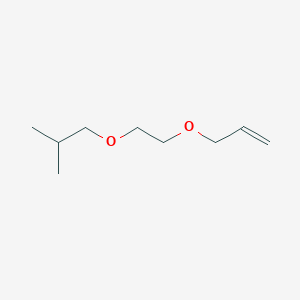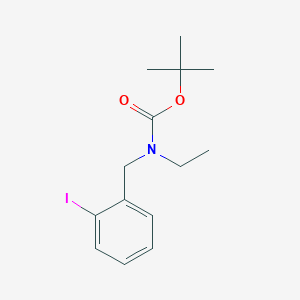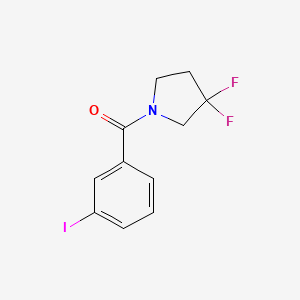
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone is a synthetic organic compound characterized by the presence of a difluoropyrrolidine ring and an iodophenyl group
Méthodes De Préparation
The synthesis of (3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-iodobenzoyl chloride with 3,3-difluoropyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and iodophenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(3,3-Difluoro-pyrrolidin-1-yl)-(3-iodo-phenyl)-methanone can be compared with similar compounds such as:
(3,3-Difluoro-pyrrolidin-1-yl)-(4-iodo-phenyl)-methanone: Similar structure but with the iodine atom at a different position on the phenyl ring.
(3,3-Difluoro-pyrrolidin-1-yl)-(3-bromo-phenyl)-methanone: Similar structure but with a bromine atom instead of iodine.
(3,3-Difluoro-pyrrolidin-1-yl)-(3-chloro-phenyl)-methanone: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoropyrrolidine and iodophenyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2INO/c12-11(13)4-5-15(7-11)10(16)8-2-1-3-9(14)6-8/h1-3,6H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXWEHKBTAGXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
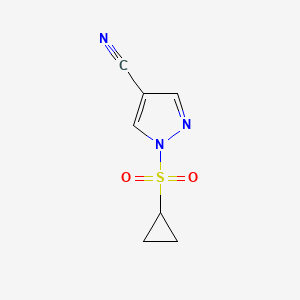

![1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158794.png)
![1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B8158801.png)




